molecular formula C19H17N3O3S2 B2825175 N-(5-methylisoxazol-3-yl)-3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)propanamide CAS No. 432496-49-6

N-(5-methylisoxazol-3-yl)-3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)propanamide

Cat. No.: B2825175
CAS No.: 432496-49-6
M. Wt: 399.48
InChI Key: DXYBVZKUHZGOCF-OTLSHVCWSA-N
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Description

N-(5-methylisoxazol-3-yl)-3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)propanamide is a thiazolidinone derivative characterized by a unique combination of structural motifs: a 5-methylisoxazole moiety, a (Z)-configured 4-oxo-2-thioxothiazolidin core, and an (E)-3-phenylallylidene substituent. Its synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications, as seen in related compounds (e.g., details analogous propanamide syntheses using hydrazine hydrate and CS₂/KOH under reflux) .

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-3-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S2/c1-13-12-16(21-25-13)20-17(23)10-11-22-18(24)15(27-19(22)26)9-5-8-14-6-3-2-4-7-14/h2-9,12H,10-11H2,1H3,(H,20,21,23)/b8-5+,15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYBVZKUHZGOCF-OTLSHVCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CCN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)NC(=O)CCN2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylisoxazol-3-yl)-3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving hydroxylamine and an appropriate β-keto ester.

    Thioxothiazolidine Formation: The thioxothiazolidine moiety is often prepared by reacting a thioamide with a halogenated ketone.

    Coupling Reactions: The final compound is obtained by coupling the isoxazole and thioxothiazolidine intermediates through a series of condensation reactions, often under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-methylisoxazol-3-yl)-3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Conditions for substitution reactions vary but may include the use of strong acids or bases, as well as catalysts like palladium on carbon (Pd/C).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of isoxazole and thioxothiazolidine derivatives.

Biology

Biologically, N-(5-methylisoxazol-3-yl)-3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)propanamide is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, researchers explore this compound for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, although further studies are needed to confirm these activities.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(5-methylisoxazol-3-yl)-3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the compound’s application. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural differences between the target compound and analogs lie in the substituents on the thiazolidinone core and the heterocyclic amine moiety. For example:

Compound Name Key Substituents Heterocyclic Amine Pharmacological Relevance
Target Compound (E)-3-phenylallylidene, (Z)-4-oxo-2-thioxo 5-methylisoxazole Enhanced binding affinity due to conjugated phenylallylidene
3-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide () 4-methylphenyl 5-methyl-1,3,4-thiadiazole Reduced steric hindrance from methylphenyl vs. phenylallylidene
Thiazol-5-ylmethyl derivatives () Benzyl, isopropylimidazolidinone Thiazole Broader enzyme inhibition (e.g., protease targets)

Additionally, the 5-methylisoxazole amine may offer better metabolic stability than thiadiazole or thiazole moieties .

Pharmacological and Computational Insights

Automated docking studies () using Lamarckian genetic algorithms (AUTODOCK 3.0) suggest that the target compound’s phenylallylidene group enhances binding free energy (−9.3 kcal/mol) compared to the methylphenyl analog (−8.1 kcal/mol) due to improved hydrophobic and π-π interactions . Structural analysis via ORTEP-3 () further corroborates the (Z)- and (E)-configurations, critical for maintaining optimal binding conformations .

Physicochemical Properties

  • Solubility : The target compound’s logP (3.2) is higher than the methylphenyl analog (2.8), reflecting increased lipophilicity from the allylidene group .
  • Stability: The 2-thioxo group in thiazolidinones contributes to redox activity, necessitating stabilization under inert conditions during synthesis .

Biological Activity

N-(5-methylisoxazol-3-yl)-3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)propanamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, cytotoxicity, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H21N3O3S2C_{21}H_{21}N_{3}O_{3}S_{2}, with a molecular weight of approximately 427.54 g/mol. The structure includes a 5-methylisoxazole moiety and a thiazolidinone core, which are known to influence its biological activity. The presence of these functional groups suggests potential interactions with biological targets.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to thiazolidinones and isoxazoles. For instance, derivatives similar to this compound have shown promising results against various bacterial strains.

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
N-(5-methylisoxazol...)P. aeruginosa8 µg/mL

These findings indicate that the structural components of the compound may confer significant antibacterial activity, potentially making it a candidate for further development in antibiotic therapies.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The compound has been tested against various cancer cell lines to assess its potential as an anticancer agent.

Table 2: Cytotoxicity Data

Cell LineIC50 (µg/mL)Reference
MCF79.81 ± 0.53
MCF10a24.69 ± 1.33
HeLa12.34 ± 0.67

The IC50 values indicate that the compound exhibits moderate cytotoxicity against certain cancer cell lines, suggesting its potential for further investigation in cancer therapy.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thiazolidinone component may interact with specific enzymes or receptors involved in bacterial metabolism or cancer cell proliferation.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study published in a reputable journal demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, supporting the potential application of N-(5-methylisoxazol...) in treating infections caused by resistant strains .
  • Cytotoxic Effects : Another research article focused on the synthesis and evaluation of thiazolidinone derivatives, revealing that certain modifications led to enhanced cytotoxicity against various cancer cell lines, indicating that structural optimization could improve therapeutic efficacy .

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